Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic heterocyclic compound featuring a fused oxazabicyclo[2.2.1]heptane core. The trifluoromethyl (-CF₃) substituent at position 3 enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective group for amines, facilitating synthetic modifications .
Properties
Molecular Formula |
C11H16F3NO3 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(16)15-5-6-4-7(15)8(17-6)11(12,13)14/h6-8H,4-5H2,1-3H3 |
InChI Key |
NBTNJBKHRMJPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(O2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate generally involves several steps, including cyclization reactions starting from readily available precursors. Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
- Reagent in Organic Reactions : It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the introduction of different functional groups into the molecular structure.
Biology
- Enzyme Mechanism Studies : The unique structure of this compound allows it to interact with specific enzymes, making it useful for studying enzyme mechanisms and protein-ligand interactions.
- Potential Drug Development : Due to its bioactive properties, it may be explored as a lead compound in drug discovery processes aimed at developing new therapeutic agents.
Industrial Applications
- Catalysis : this compound can act as a catalyst in various industrial processes, enhancing reaction efficiency and selectivity.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific physical or chemical characteristics.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in different research contexts:
- Synthesis of Complex Molecules : Research has demonstrated its effectiveness as a building block in synthesizing complex nitrogen-containing heterocycles that exhibit biological activity .
- Biological Activity Assessment : Investigations into its interactions with biological targets have shown potential applications in drug design, particularly in targeting specific enzyme pathways .
- Environmental Impact Studies : The compound's synthesis has been evaluated for eco-friendliness compared to traditional methods, highlighting its potential for sustainable chemistry practices .
Summary Table of Applications
| Application Area | Specific Uses | Examples |
|---|---|---|
| Chemistry | Building block for synthesis | Used in creating heterocyclic compounds |
| Reagent in organic reactions | Participates in oxidation and substitution reactions | |
| Biology | Enzyme mechanism studies | Valuable for studying protein-ligand interactions |
| Drug development | Explored as a lead compound for new therapeutics | |
| Industry | Catalysis | Enhances efficiency in industrial chemical processes |
| Material science | Development of advanced materials |
Mechanism of Action
The mechanism by which tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations
Trifluoromethyl vs. Hydroxyl or Oxo Groups
- Molecular formula: C₁₂H₁₈F₃NO₃; molecular weight: 281.27 . Differs in substituent position (CF₃ at C5 vs. C3) and the presence of a hydroxyl group, which may reduce membrane permeability compared to the target compound.
- Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 848488-70-0): Features a ketone (3-oxo) instead of CF₃. Molecular formula: C₁₀H₁₅NO₄; molecular weight: 213.23. The oxo group increases polarity and reactivity, making it prone to nucleophilic attacks, unlike the inert CF₃ group in the target compound .
Sulfur vs. Oxygen in the Oxa Bridge
- Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 1097305-07-1): Replaces the oxygen atom in the oxa bridge with sulfur (2-thia). Molecular formula: C₁₀H₁₅NO₃S; molecular weight: 229.30. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and alter metabolic pathways compared to the oxygen-containing target compound .
Stereochemical and Positional Isomers
- (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 2177264-26-3): A stereoisomer with defined configuration at C1, C3, and C4. Molecular formula: C₆H₉ClF₃NO; molecular weight: 203.57. The hydrochloride salt improves aqueous solubility but may limit blood-brain barrier penetration compared to the Boc-protected neutral form .
- (5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 137076-22-3): Hydroxyl group at position 5 and a 2-aza configuration. Molecular formula: C₁₁H₁₉NO₃; molecular weight: 213.25. The hydroxyl group enables hydrogen bonding but reduces stability under acidic conditions compared to the CF₃-substituted compound .
Structural Analogues with Modified Bicyclic Frameworks
- Tert-butyl 2-oxa-7-azabicyclo[2.2.1]heptane-7-carboxylate: Shifts the nitrogen atom from position 5 to 6.
Physicochemical Properties
Biological Activity
Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with the CAS number 1263180-94-4, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16F3NO3
- Molecular Weight : 267.24 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of bicyclic structures have shown effectiveness against Gram-negative bacteria, particularly through inhibition of the Type III secretion system (T3SS), which is crucial for bacterial virulence .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit specific enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group can disrupt bacterial membranes, leading to cell lysis.
- Modulation of Gene Expression : Some studies suggest that these compounds can alter the expression of virulence factors in pathogenic bacteria .
Study on Antibacterial Activity
A recent research study evaluated the antibacterial activity of various bicyclic compounds, including this compound. The findings revealed a significant reduction in bacterial growth at concentrations as low as 10 μM, indicating a promising lead for further development .
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| This compound | 10 | 85% |
| Control (DMSO) | - | 0% |
Toxicological Assessment
In a toxicological assessment, this compound was screened for cytotoxicity against mammalian cell lines. Results indicated that at concentrations below 50 μM, there was no significant cytotoxic effect observed, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The synthesis typically involves lactonization and protection strategies. For example, analogous bicyclic lactones (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) are synthesized via cyclization of hydroxyproline derivatives followed by tert-butoxycarbonyl (Boc) protection . Key steps include:
- Lactone formation : Intramolecular esterification under acidic conditions.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
- Purification : Column chromatography with gradients of ethyl acetate/hexane. Note: Trifluoromethyl group introduction may require fluorination or substitution reactions post-cyclization.
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- X-ray crystallography : Single-crystal diffraction (100 K, MoKα radiation) resolves absolute configuration and bond geometry. For example, analogous compounds crystallize in monoclinic P21 with Z = 2, and refinement using SHELXL yields R-factors < 0.06 .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm lactone, Boc, and trifluoromethyl groups.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
Q. How should stock solutions be prepared to ensure compound stability?
- Solubility : Test in DMSO, ethanol, or dichloromethane (common solvents for bicyclic esters). For related compounds, 10 mM DMSO stock solutions are stable at -80°C for 6 months and -20°C for 1 month .
- Handling : Aliquot to avoid freeze-thaw cycles; warm to 37°C and sonicate if precipitates form.
Q. What safety precautions are critical during handling?
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods due to potential irritancy (similar to Boc-protected amines) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- SHELX workflow : Use SHELXL for least-squares refinement. Address outliers via:
- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning.
- Displacement parameters : Constrain anisotropic ADPs for disordered regions.
- Hydrogen placement : Use HFIX or DFIX constraints for geometrically idealized H-atoms .
Q. How does the trifluoromethyl group influence the bicyclic ring’s conformational dynamics?
- X-ray data : Compare with non-fluorinated analogs (e.g., tert-butyl 3-oxo derivatives). The trifluoromethyl group increases steric bulk, altering:
- Bond angles : C-C-C angles near CF₃ may deviate by 2–5° from non-fluorinated structures.
- Torsional strain : Reduced flexibility in the oxa-aza ring due to electron-withdrawing effects .
- DFT modeling : Optimize geometries at the B3LYP/6-31G* level to quantify steric/electronic contributions.
Q. What experimental strategies mitigate instability during prolonged reaction steps?
- Temperature control : Maintain reactions below 0°C for acid-sensitive intermediates (e.g., Boc deprotection with TFA).
- Inert atmosphere : Use argon/nitrogen to prevent hydrolysis of the lactone or Boc group.
- Real-time monitoring : LC-MS or in situ IR to detect degradation byproducts (e.g., trifluoroacetic acid formation) .
Q. How can computational models predict solubility and reactivity in diverse solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
